molecular formula C11H14N2O4 B15227056 (4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine

(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine

Cat. No.: B15227056
M. Wt: 238.24 g/mol
InChI Key: MPRXRYLGZUUQJP-UHFFFAOYSA-N
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Description

(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine is an organic compound that features a dioxane ring, a nitrophenyl group, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine typically involves the reaction of 4-nitrobenzaldehyde with 1,3-dioxane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: (4-(1,3-Dioxan-2-yl)-2-aminophenyl)methanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Corresponding oxides and other oxidized derivatives.

Scientific Research Applications

(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1,3-Dioxan-2-yl)-2-aminophenyl)methanamine
  • (4-(1,3-Dioxan-2-yl)-2-chlorophenyl)methanamine
  • (4-(1,3-Dioxan-2-yl)-2-methylphenyl)methanamine

Uniqueness

(4-(1,3-Dioxan-2-yl)-2-nitrophenyl)methanamine is unique due to the presence of both a nitrophenyl group and a dioxane ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

[4-(1,3-dioxan-2-yl)-2-nitrophenyl]methanamine

InChI

InChI=1S/C11H14N2O4/c12-7-9-3-2-8(6-10(9)13(14)15)11-16-4-1-5-17-11/h2-3,6,11H,1,4-5,7,12H2

InChI Key

MPRXRYLGZUUQJP-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC(=C(C=C2)CN)[N+](=O)[O-]

Origin of Product

United States

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